molecular formula C8H9BrO3S B1444289 2-(3-Bromobenzenesulfonyl)ethan-1-ol CAS No. 1021169-75-4

2-(3-Bromobenzenesulfonyl)ethan-1-ol

Cat. No.: B1444289
CAS No.: 1021169-75-4
M. Wt: 265.13 g/mol
InChI Key: YDPDJAQSTGOBNA-UHFFFAOYSA-N
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Description

2-(3-Bromobenzenesulfonyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrO3S It is a derivative of benzenesulfonyl compounds, featuring a bromine atom attached to the benzene ring and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzenesulfonyl)ethan-1-ol typically involves the following steps:

    Bromination of Benzenesulfonyl Chloride: The starting material, benzenesulfonyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromobenzenesulfonyl chloride.

    Nucleophilic Substitution: The 3-bromobenzenesulfonyl chloride is then reacted with ethan-1-ol in the presence of a base such as sodium hydroxide. This nucleophilic substitution reaction results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzenesulfonyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding benzenesulfonyl ethan-1-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: 2-(3-Bromobenzenesulfonyl)acetaldehyde or 2-(3-Bromobenzenesulfonyl)acetic acid.

    Reduction: Benzenesulfonyl ethan-1-ol.

    Substitution: Various substituted benzenesulfonyl ethan-1-ol derivatives.

Scientific Research Applications

2-(3-Bromobenzenesulfonyl)ethan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting sulfonamide-based drugs.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzenesulfonyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and sulfonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromobenzenesulfonyl)ethan-1-ol: Similar structure but with the bromine atom in the para position.

    2-(3-Chlorobenzenesulfonyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Methylbenzenesulfonyl)ethan-1-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness

2-(3-Bromobenzenesulfonyl)ethan-1-ol is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and binding properties in chemical and biological systems. The bromine atom’s size and electronegativity also contribute to its distinct chemical behavior compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPDJAQSTGOBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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